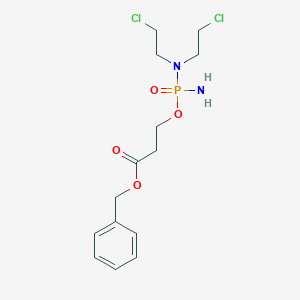

Carboxyphosphamide Benzyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of esters, analogous to Carboxyphosphamide Benzyl Ester, involves the reaction of carboxylic acids with alkyl halides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in benzene, which yields esters in good yields. This method affords a general approach for the esterification of carboxylic acids, including those that are sterically hindered, thermally unstable, or N-protected amino acids (Ono et al., 1978).

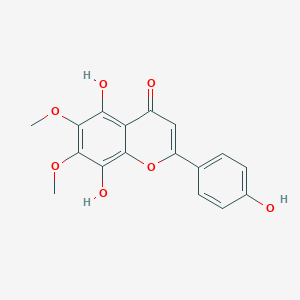

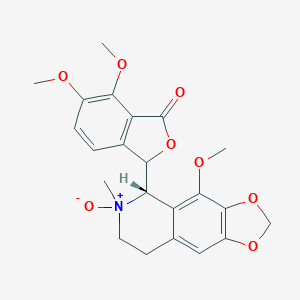

Molecular Structure Analysis

Although specific details on the molecular structure of Carboxyphosphamide Benzyl Ester are not provided in the available literature, the molecular structure analysis of esters, in general, involves understanding the ester bond formation between the carbonyl group of carboxylic acids and the oxygen atom of alcohols. Techniques such as density functional theory (DFT) calculations help elucidate mechanisms of esterification and ester hydrolysis, revealing the role of acylium ions as active intermediates in these processes (Shi et al., 2015).

Chemical Reactions and Properties

Esterification reactions, pivotal for synthesizing compounds like Carboxyphosphamide Benzyl Ester, are characterized by acid-catalyzed processes where carboxylic acids react with alcohols, often under dehydration conditions, to form esters. These reactions are facilitated by acid catalysts that enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by alcohol. Direct benzylation of carboxylic acids with toluene, for example, showcases a method of synthesizing benzyl esters via palladium-catalyzed C-H acyloxylation (Liu et al., 2013).

Scientific Research Applications

Synthesis and Chemical Reactions

Chemoselective Deprotection : Benzyl esters, including compounds similar to Carboxyphosphamide Benzyl Ester, can be chemoselectively cleaved using nickel boride in methanol, demonstrating a valuable method for obtaining parent carboxylic acids while preserving other sensitive functionalities (Khurana & Arora, 2009).

Phase Transfer Catalysis : The phase transfer hydrolysis catalytic method has been used to prepare benzyl esters from benzyl chloride and carboxylate, highlighting an efficient approach to synthesize such compounds with high recovery rates (Li Jin, 2000).

Palladium-catalyzed C-H Activation : Direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation presents an efficient method for synthesizing benzyl esters, showcasing functional group tolerance and high yields (Liu et al., 2013).

Material Science Applications

Polymer Modification : Benzyl ester has been identified as a functional group that induces position-selective scission of polymer skeletons by ionizing radiation, offering potential applications in the development of electron beam and X-ray resists with high sensitivity and spatial resolution (Ichikawa et al., 2002).

Environmental and Toxicology Studies

QSTR Toxicity Analysis : Quantitative structure-toxicity relationship (QSTR) studies on benzene-carboxylic acid' esters, including compounds structurally related to Carboxyphosphamide Benzyl Ester, have been conducted to evaluate their toxicity to aquatic life, contributing to the understanding of environmental impacts and aiding in the assessment of chemical safety (Tarko et al., 2014).

properties

IUPAC Name |

benzyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRQYEVJTAKGKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311053 |

Source

|

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxyphosphamide Benzyl Ester | |

CAS RN |

37979-67-2 |

Source

|

| Record name | NSC236628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)